2-Amino-5-methylisonicotinonitrile
Overview
Description
2-Amino-5-methylisonicotinonitrile is an organic compound with the molecular formula C7H7N3 It is a derivative of isonicotinonitrile, characterized by the presence of an amino group at the second position and a methyl group at the fifth position on the pyridine ring
Mechanism of Action
Target of Action
The primary target of 2-Amino-5-methylisonicotinonitrile is the neuronal Nitric Oxide Synthase (nNOS) enzyme . This enzyme plays a crucial role in the production of nitric oxide, a key neurotransmitter involved in various physiological processes.
Mode of Action
This compound interacts with its target, nNOS, through three proposed mechanistic pathways: sulfide oxidation, oxidative dethiolation, and oxidative demethylation . These interactions lead to the inactivation of nNOS, thereby affecting the production of nitric oxide .
Biochemical Pathways
The inactivation of nNOS by this compound affects the nitric oxide synthesis pathway. Nitric oxide is a critical second messenger molecule involved in various biochemical pathways, including vasodilation, neurotransmission, and immune response. The inhibition of nNOS disrupts these pathways, leading to downstream effects .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining its effectiveness in reaching and interacting with its target, nnos .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of nitric oxide production due to nNOS inactivation. This reduction can have various effects depending on the physiological context, given the diverse roles of nitric oxide in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methylisonicotinonitrile typically involves the reaction of 5-methyl-2-nitropyridine with a reducing agent to form 2-amino-5-methylpyridine. This intermediate is then subjected to a cyanation reaction to introduce the nitrile group, resulting in the formation of this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-methylisonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Amino-5-methylisonicotinonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-Aminoisonicotinonitrile: Lacks the methyl group at the fifth position.
5-Methylisonicotinonitrile: Lacks the amino group at the second position.
2-Amino-3-methylisonicotinonitrile: Methyl group is at the third position instead of the fifth.
Uniqueness: 2-Amino-5-methylisonicotinonitrile is unique due to the specific positioning of the amino and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-amino-5-methylpyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-4-10-7(9)2-6(5)3-8/h2,4H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBMJQKRAMAKTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717104 | |
Record name | 2-Amino-5-methylpyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80717104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033203-36-9 | |
Record name | 2-Amino-5-methyl-4-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1033203-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-methylpyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80717104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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